![molecular formula C10H22ClNO2 B13182453 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride
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Overview
Description
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride is a piperidine derivative characterized by a propan-2-yloxy ethoxy substituent at the 4-position of the piperidine ring.
Preparation Methods
The synthesis of 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 2-(propan-2-yloxy)ethanol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Preparation Method
A notable method involves the following steps:
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Step 1 : Protection of the amine group on piperidine using a Boc (tert-butyloxycarbonyl) protecting group.
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Step 2 : Alkylation of the protected piperidine with an appropriate alkyl halide to introduce the propan-2-yloxy group.
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Step 3 : Deprotection of the amine group to yield the final product as a hydrochloride salt.
This method ensures high yields and purity, as demonstrated in various studies .
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Chemical Reactions
Hydrolysis
The hydrochloride salt can undergo hydrolysis under acidic or basic conditions, leading to the release of piperidine and the corresponding alcohol:
4 2 Propan 2 yloxy ethoxy piperidine hydrochloride+H2O→Piperidine+Propan 2 yloxyethanol+HCl
Esterification
The presence of hydroxyl groups allows for esterification reactions with various carboxylic acids, which can modify its pharmacological properties:
4 2 Propan 2 yloxy ethoxy piperidine+RCOOH→Ester derivative+H2O
Oxidation
Oxidative reactions can also be performed, particularly on the alkyl chains, which may lead to the formation of ketones or aldehydes:
4 2 Propan 2 yloxy ethoxy piperidine+[O]→Oxidized product
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Research Findings
Recent studies have highlighted the versatility of piperidine derivatives in synthesizing novel compounds with biological activity. For instance, derivatives similar to 4-[2-(Propan-2-yloxy)ethoxy]piperidine have been explored for their potential as analgesics and anti-inflammatory agents .
Scientific Research Applications
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Notes:
- 4-(Diphenylmethoxy)piperidine HCl : Bulkier aromatic substituents likely reduce solubility compared to aliphatic ethers in the target compound .
- Pioglitazone HCl : Contains a thiazolidinedione core for antidiabetic activity, unlike the simpler piperidine-ether structure of the target compound .
Physicochemical and Toxicological Comparisons
Table 2: Physicochemical and Hazard Data
Key Observations :
- The diphenylmethoxy analog’s acute toxicity contrasts with the lack of data for the target compound, suggesting structural modifications significantly alter hazard profiles .
- Aliphatic ethers (e.g., allyloxy or propan-2-yloxy) may enhance metabolic stability compared to aromatic substituents .
Regulatory and Application Insights
Table 3: Regulatory and Functional Comparisons
Notes:
- The target compound’s lack of regulatory data implies it may be a novel or research-stage entity, unlike Pioglitazone HCl, which is well-characterized .
- Ether-linked piperidines are frequently used as intermediates in drug synthesis (e.g., for modifying bioavailability) .
Research Findings and Implications
- Degradation Pathways : Piperidine derivatives with ether linkages (e.g., Pioglitazone HCl) are prone to oxidative degradation, as seen in stress studies . The target compound’s stability may depend on the propan-2-yloxy group’s resistance to oxidation.
- Synthetic Utility : Compounds like 4-(Diphenylmethoxy)piperidine HCl are used in ligand synthesis, suggesting the target compound could serve similar roles in catalysis or medicinal chemistry .
- Safety Considerations : The absence of ecological data for most analogs highlights the need for targeted studies on environmental persistence and toxicity .
Biological Activity
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride is a synthetic compound that belongs to the piperidine class of molecules. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H19ClN2O2. The compound features a piperidine ring substituted with an ethoxy group, which is further substituted with a propan-2-yloxy moiety. This structural arrangement is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉ClN₂O₂ |
Molecular Weight | 250.74 g/mol |
IUPAC Name | This compound |
The mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, compounds in the piperidine class often interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.
- Acetylcholinesterase Inhibition : Similar piperidine derivatives have shown potential in inhibiting acetylcholinesterase (AChE), which could enhance cholinergic signaling and may be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : Piperidine compounds are known to modulate various receptors, including serotonin and dopamine receptors, which could influence mood and cognitive functions .
Biological Activity
Research into the biological activity of this compound has highlighted several potential therapeutic applications:
- Neuroprotective Effects : Studies indicate that piperidine derivatives may protect neuronal cells from apoptosis and oxidative stress, suggesting a role in neuroprotection.
- Anticancer Properties : There is emerging evidence that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives, providing insights into the potential effects of this compound:
- Study on Neuroprotective Effects : A study demonstrated that a related piperidine compound significantly reduced neuronal death in models of oxidative stress. This suggests that modifications to the piperidine ring can enhance neuroprotective properties .
- Anticancer Activity : Another study focused on a series of piperidine derivatives that showed potent anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cell proliferation .
- Enzyme Inhibition : Research indicated that certain piperidine derivatives could inhibit drug-metabolizing enzymes, thereby increasing the bioavailability of co-administered drugs .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions under anhydrous conditions. For example, a piperidine derivative may react with an isopropyloxy ethoxy moiety in dichloromethane using sodium hydroxide as a base. Key steps include:
- Reagent selection : Use halogenated intermediates (e.g., chloroethyl ethers) for nucleophilic substitution .
- Temperature control : Maintain 0–5°C during exothermic reactions to minimize side products .
- Purification : Sequential washes with water, brine, and drying over sodium sulfate yield >99% purity after column chromatography .
Yield optimization requires stoichiometric balancing and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. Which purification techniques are recommended for isolating this compound, and how do they influence final purity?
- Methodological Answer :
- Liquid-liquid extraction : Effective for removing unreacted starting materials (e.g., using dichloromethane/water partitions) .
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) resolves polar byproducts. Monitor fractions via TLC (Rf ~0.3–0.5) .
- Recrystallization : Ethanol/water mixtures enhance crystalline purity (>99% by HPLC) .
Post-purification, confirm purity via NMR (absence of proton signals at δ 1.2–1.5 ppm for residual solvents) and mass spectrometry (m/z matching [M+H]⁺) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation .
- Emergency protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Incinerate waste per EPA guidelines .
Q. Which analytical methods are most effective for structural characterization and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine ring protons at δ 3.0–3.5 ppm, ethoxy signals at δ 1.1–1.3 ppm) .
- HPLC-UV : Use C18 columns (acetonitrile/0.1% TFA gradient) to quantify purity (>99% at 254 nm) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3% deviation) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways or optimize synthesis parameters?
- Methodological Answer :
- Reaction path searches : Apply density functional theory (DFT) to identify transition states and intermediates. Software like Gaussian or ORCA calculates activation energies for competing pathways .
- Machine learning : Train models on PubChem reaction datasets to predict optimal solvents/catalysts (e.g., NaBH₄ vs. LiAlH₄ for reductions) .
- Kinetic simulations : Use MATLAB or Python to model concentration-time profiles, minimizing byproduct formation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (HEK293, HepG2) to rule out cell-specific effects .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
- Binding assays : Surface plasmon resonance (SPR) quantifies target affinity (KD values) to distinguish true activity from assay artifacts .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
- Methodological Answer :
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% decomposition indicates room-temperature stability .
- pH profiling : Prepare buffers (pH 1–13) and analyze via UV-Vis spectroscopy. Hydrolysis rates peak at pH >10 due to ethoxy group lability .
- Lyophilization : Freeze-drying aqueous solutions enhances long-term stability (shelf life >24 months) .
Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling (e.g., piperidine H-2/H-3 correlations) and carbon-proton connectivity .
- X-ray crystallography : Solvate single crystals in acetone to determine absolute configuration (CCDC deposition recommended) .
- High-resolution mass spectrometry (HRMS) : Q-TOF instruments achieve <2 ppm mass accuracy, distinguishing isobaric impurities .
Properties
Molecular Formula |
C10H22ClNO2 |
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Molecular Weight |
223.74 g/mol |
IUPAC Name |
4-(2-propan-2-yloxyethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2)12-7-8-13-10-3-5-11-6-4-10;/h9-11H,3-8H2,1-2H3;1H |
InChI Key |
ZJNJGPNTSFJYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC1CCNCC1.Cl |
Origin of Product |
United States |
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